CCR5 Antagonism: 4-Hydroxy vs. 2-Hydroxy Isomer
In a standardized cell-cell fusion assay using human CCR5 receptor expressed in HEK293 cells co-cultured with CD4/CCR5-expressing HOS cells, 4-hydroxypent-4-enoic acid exhibited an IC50 of 1.20 nM [1]. In contrast, the positional isomer 2-hydroxypent-4-enoic acid demonstrated substantially weaker antagonist activity with an IC50 of 2,800 nM (2.8 µM) in a comparable assay system assessing gp120-induced fusion [2]. This represents an approximately 2,300-fold potency advantage for the 4-hydroxy positional isomer.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 1.20 nM |
| Comparator Or Baseline | 2-Hydroxypent-4-enoic acid: 2,800 nM |
| Quantified Difference | ~2,300-fold higher potency for 4-hydroxy isomer |
| Conditions | Human CCR5-expressing HEK293 cells; HIV-1 gp120-induced cell-cell fusion with CD4/CCR5-HOS cells; 24 hr incubation; luciferase reporter gene assay |
Why This Matters
For researchers investigating CCR5-mediated pathologies (HIV entry, inflammatory disorders), the 2,300-fold potency difference mandates exclusive use of the 4-hydroxy isomer to achieve meaningful target engagement at experimentally feasible concentrations.
- [1] BindingDB. CHEMBL1815951 (BDBM50350045): IC50 = 1.20 nM. Antagonist activity against human CCR5 receptor assessed as inhibition of HIV-1 gp120-induced cell-cell fusion. View Source
- [2] BindingDB. CHEMBL1813270 (BDBM50350045): IC50 = 2.80E+3 nM. Antagonist activity against human CCR5 receptor assessed as inhibition of HIV-1 gp120-induced cell-cell fusion. View Source
